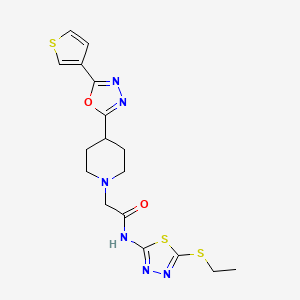

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5, linked via an acetamide bridge to a piperidine ring. The piperidine moiety is further functionalized with a 1,3,4-oxadiazole ring bearing a thiophen-3-yl substituent. For instance, 1,3,4-thiadiazoles exhibit antibacterial activity against Staphylococcus aureus , while oxadiazole derivatives are known for their role in acetylcholinesterase (AChE) inhibition .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S3/c1-2-27-17-22-21-16(28-17)18-13(24)9-23-6-3-11(4-7-23)14-19-20-15(25-14)12-5-8-26-10-12/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,18,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZSIMYXWYDXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide generally involves multi-step organic reactions. Key steps include:

Formation of the thiadiazole ring through the reaction of thiosemicarbazide with a suitable ester or acid chloride.

Synthesis of the oxadiazole ring using cyclization reactions involving hydrazides and carboxylic acids.

Coupling reactions to link the thiadiazole and oxadiazole rings to the piperidine ring via amide bond formation.

Industrial Production Methods

In an industrial setting, this compound would be synthesized using optimized conditions to maximize yield and purity. This might involve:

Automated reactors to control temperature and pressure.

Purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide undergoes several types of chemical reactions:

Oxidation: : Can be oxidized under mild conditions, leading to sulfoxide or sulfone derivatives.

Reduction: : Can be reduced to produce thiol or secondary amine derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the ethylthio or acetamide groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products

The major products of these reactions depend on the reagents and conditions used. Oxidation leads to sulfoxide or sulfone, reduction yields thiol or amine, and substitution results in various substituted derivatives.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide has a broad range of applications:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: : Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: : Employed in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action varies based on its application:

Enzyme Inhibition: : Binds to the active site of enzymes, blocking substrate access and inhibiting activity.

Receptor Modulation: : Interacts with cellular receptors to modulate signal transduction pathways, affecting cellular responses.

Antimicrobial Activity: : Disrupts microbial cell membranes or interferes with metabolic pathways.

Comparison with Similar Compounds

Thiadiazole Core Modifications

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide (): Replaces the ethylthio group with a simple ethyl substituent. Substitutes the oxadiazole-thiophene moiety with a piperazine ring linked to a fluorophenyl group.

N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () :

Linker and Heterocyclic Variations

N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide () :

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide () :

Structure-Activity Relationship (SAR) Insights

- Ethylthio vs.

- Piperidine vs. Piperazine Linkers : Piperidine’s reduced basicity compared to piperazine could decrease off-target interactions with cationic binding pockets .

- Oxadiazole-Thiophene vs. Pyrazolo-Pyrimidine : The oxadiazole-thiophene unit likely targets oxidative stress-related enzymes, whereas pyrazolo-pyrimidine derivatives are more selective for kinase domains .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound that incorporates both thiadiazole and oxadiazole moieties, which are known for their diverse biological activities. This article synthesizes existing research on the biological activities associated with this compound, focusing on its antimicrobial, anticancer, antitubercular, and other pharmacological properties.

Chemical Structure

The compound's structure can be broken down into two significant components:

- Thiadiazole moiety : Known for its broad spectrum of biological activities including antimicrobial and antitumor effects.

- Oxadiazole moiety : Often associated with anticancer and anti-inflammatory properties.

Structural Formula

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. For instance:

- A study reported that a similar compound demonstrated notable antibacterial effects against Xanthomonas oryzae at concentrations as low as 100 μg/mL with inhibition rates reaching up to 56% .

| Compound | Target Organism | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| 51m | X. oryzae pv. oryzicola | 100 | 30 |

| 51m | X. oryzae pv. oryzae | 100 | 56 |

2. Anticancer Activity

The anticancer potential of compounds containing thiadiazole and oxadiazole has been widely studied:

- In vitro studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines. For example, a derivative achieved an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line .

3. Antitubercular Activity

Compounds derived from thiadiazoles have shown promising results in combating tuberculosis:

- A specific derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 26.46 μg/mL against Mycobacterium smegmatis, outperforming traditional treatments like Isoniazid .

4. Other Pharmacological Activities

Beyond the aforementioned activities, compounds with thiadiazole and oxadiazole structures have also been explored for:

- Anticonvulsant effects : Certain derivatives have shown efficacy in managing epilepsy .

- Anti-inflammatory properties : The potential for these compounds to act as anti-inflammatory agents has also been documented .

Study on Anticancer Properties

A detailed investigation into the anticancer properties of a related compound revealed that it inhibited cell proliferation significantly more than standard chemotherapy agents like cisplatin .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various derivatives were synthesized and tested against multiple bacterial strains, yielding promising results that suggest further exploration could lead to new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.